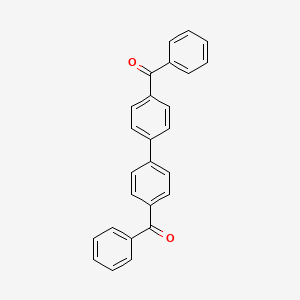
4,4'-dibenzoylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzoylphenyl)phenylmethanone is an organic compound with the molecular formula C26H18O It is a derivative of benzophenone, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)phenylmethanone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(4-Benzoylphenyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylphenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Benzoylphenyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of 4-(4-Benzoylphenyl)phenylmethanone are explored for their pharmacological properties. Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent .
Industry
Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of 4-(4-Benzoylphenyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with two phenyl rings attached to a carbonyl group.
4-(4-Benzoylphenoxy)phenylmethanone: A similar compound with an additional phenoxy group.
Uniqueness
4-(4-Benzoylphenyl)phenylmethanone stands out due to its extended conjugated system, which enhances its stability and reactivity. This unique structure allows for diverse chemical modifications and applications in various fields of research .
Properties
CAS No. |
33090-29-8 |
|---|---|
Molecular Formula |
C26H18O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18H |
InChI Key |
MLNFAVZUSGIURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
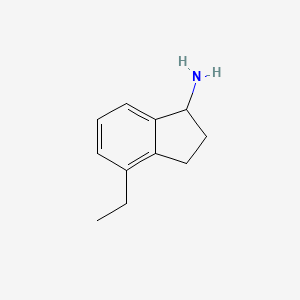
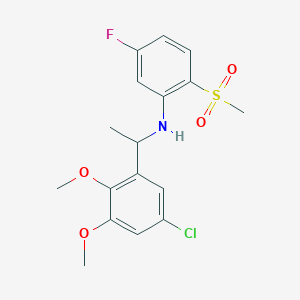
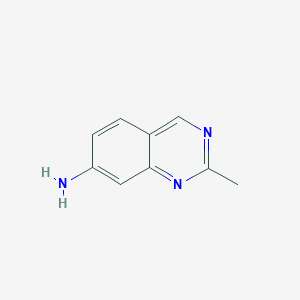
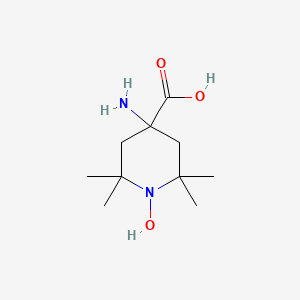
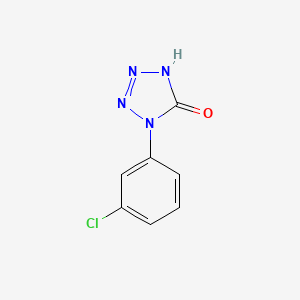
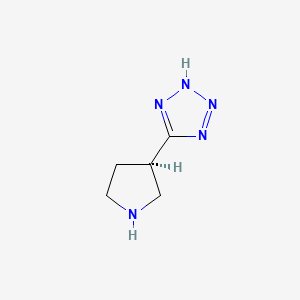
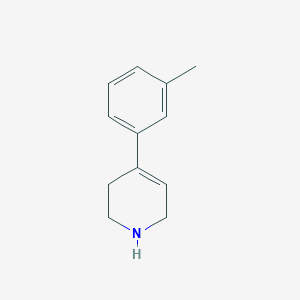

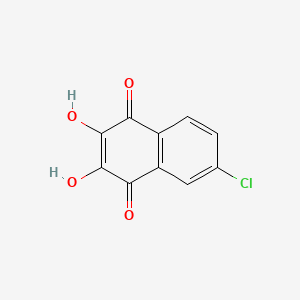
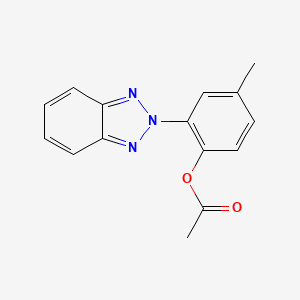
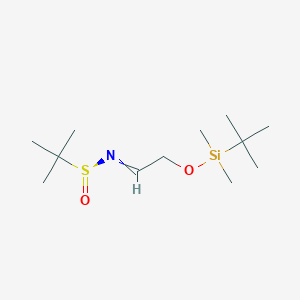
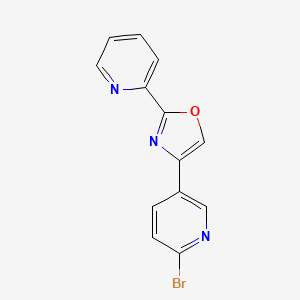

![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
